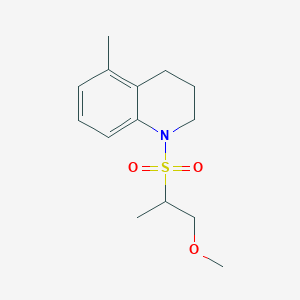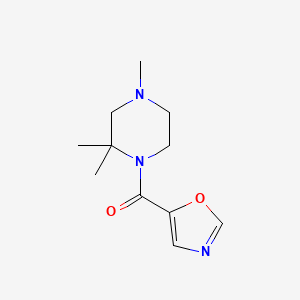![molecular formula C13H13ClFNO2 B7360519 (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)
(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method that involves the reaction of various reagents, and it has been shown to have unique biochemical and physiological effects that make it an attractive candidate for further investigation. In
作用機序
The mechanism of action of (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin and norepinephrine. This compound has been shown to have a unique pharmacological profile that sets it apart from other antidepressants, making it an attractive candidate for further investigation.
Biochemical and Physiological Effects:
Studies have shown that (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone has several biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its antidepressant effects. Additionally, this compound has been shown to have a positive effect on immune function, which could have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone in lab experiments is its unique pharmacological profile. This compound has been shown to have a different mechanism of action compared to other antidepressants, making it a valuable tool for investigating the underlying causes of depression. However, one limitation of using this compound is that its effects may vary depending on the specific experimental conditions, such as dose and route of administration.
将来の方向性
There are several future directions for research on (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone. One area of focus could be on further elucidating the compound's mechanism of action, which could lead to the development of more effective antidepressants. Additionally, more research could be done on the compound's effects on various physiological processes, such as inflammation and immune function, which could have implications for the treatment of other diseases. Finally, more studies could be done to investigate the potential of this compound as a therapeutic agent for other psychiatric disorders, such as anxiety and bipolar disorder.
In conclusion, (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone is a promising compound that has potential applications in scientific research. Its unique pharmacological profile, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further investigation. Future research in this area could lead to the development of more effective treatments for depression and other diseases.
合成法
The synthesis of (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone involves the reaction of 3-chloro-2-hydroxybenzaldehyde and 6-fluoro-2-azaspiro[3.3]heptane-2,4-dione in the presence of a base and a solvent. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The compound (3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone has several potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a novel antidepressant. Other areas of research include the study of the compound's effects on various physiological processes, such as inflammation, oxidative stress, and immune function.
特性
IUPAC Name |
(3-chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2/c14-10-3-1-2-9(11(10)17)12(18)16-6-13(7-16)4-8(15)5-13/h1-3,8,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDSXCRJPMECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=C(C(=CC=C3)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
